molecular formula C10H14BrNO2S B13562686 2-bromo-4-methyl-N-propylbenzenesulfonamide

2-bromo-4-methyl-N-propylbenzenesulfonamide

Katalognummer: B13562686
Molekulargewicht: 292.19 g/mol
InChI-Schlüssel: HWXJLMJGVVUWOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a propyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-propylbenzenesulfonamide typically involves the bromination of 4-methyl-N-propylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzenesulfonamides.

    Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methyl-N-propylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-bromo-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-methylbenzenesulfonamide
  • 4-Methyl-N-propylbenzenesulfonamide
  • 2-Bromo-N-propylbenzenesulfonamide

Uniqueness

2-Bromo-4-methyl-N-propylbenzenesulfonamide is unique due to the presence of both a bromine atom and a propyl group on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C10H14BrNO2S

Molekulargewicht

292.19 g/mol

IUPAC-Name

2-bromo-4-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6H2,1-2H3

InChI-Schlüssel

HWXJLMJGVVUWOX-UHFFFAOYSA-N

Kanonische SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.